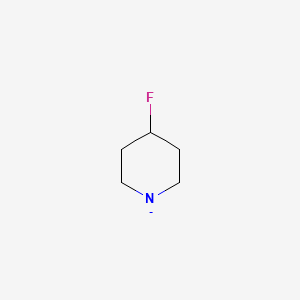

Piperidine, 4-fluoro-, ion(1-)

Description

Significance of Piperidine (B6355638) Derivatives as Synthetic Intermediates in Advanced Synthesis

Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds in pharmaceuticals, agrochemicals, and natural products. rsc.orgresearchgate.net The piperidine ring is a common structural motif in numerous drug molecules, contributing to their desired pharmacological profiles. rsc.org As synthetic intermediates, piperidine derivatives offer a versatile platform for the construction of more complex molecular architectures. Their utility stems from the ability to functionalize both the nitrogen atom and the carbon framework of the ring.

The Unique Role of Fluorine Substitution in Modulating Reactivity and Conformation of Anionic Species

The substitution of hydrogen with fluorine in a piperidine ring has profound stereoelectronic consequences. rsc.org The strong electron-withdrawing nature of fluorine can significantly influence the acidity of adjacent protons. In the case of 4-fluoropiperidine (B2509456), the fluorine atom at the C4 position increases the acidity of the N-H proton, making the formation of the corresponding N-anion, "Piperidine, 4-fluoro-, ion(1-)," more favorable compared to the unsubstituted piperidine anion. The experimental pKa of 4-fluoropiperidine is 9.4, which is lower than that of piperidine (approximately 11), indicating a greater ease of deprotonation. nih.govmdpi.com

Furthermore, fluorine substitution can influence the conformational preference of the piperidine ring. Computational studies on fluorinated piperidines have shown that the interplay of electrostatic interactions, hyperconjugation, and steric factors dictates the conformational behavior. nih.gov In the case of the 4-fluoropiperidin-1-yl anion, the conformation would likely be influenced by the desire to minimize electrostatic repulsion and optimize orbital overlap for any subsequent reactions.

Conceptual Framework of Carbanion Chemistry in Nitrogen-Containing Heterocycles

While "Piperidine, 4-fluoro-, ion(1-)" is formally an N-anion, its reactivity can be understood within the broader conceptual framework of carbanion chemistry. In this context, the lone pair on the nitrogen atom can participate in nucleophilic attack, analogous to the behavior of a carbanion. The reactivity of such species is governed by factors such as the stability of the anion, the nature of the electrophile, and the reaction conditions. The generation of N-anions from piperidines typically requires the use of a strong base to deprotonate the N-H bond.

The chemistry of N-heterocyclic carbenes (NHCs), which are neutral species with a divalent carbon atom adjacent to at least one nitrogen, provides some parallel insights. nih.gov Although different in charge, both NHCs and N-anions of heterocycles feature a nucleophilic center that is heavily influenced by the electronic properties of the heterocyclic ring.

Scope of Research on Piperidine, 4-fluoro-, Ion(1-) as a Key Reactive Intermediate

Direct experimental research specifically targeting the isolation and reactivity of "Piperidine, 4-fluoro-, ion(1-)" is limited in the current scientific literature. However, its existence as a transient intermediate can be inferred in various reactions. For instance, in the N-alkylation or N-arylation of 4-fluoropiperidine under basic conditions, the reaction likely proceeds through the formation of this anionic species, which then acts as the active nucleophile.

Future research could focus on the in-situ generation of "Piperidine, 4-fluoro-, ion(1-)" and its application in nucleophilic substitution and addition reactions. Computational studies could further elucidate its structure, stability, and reaction pathways, providing a deeper understanding of this and related anionic fluorinated heterocycles. The development of synthetic methods that harness the unique reactivity of this intermediate could open new avenues for the synthesis of novel fluorinated piperidine derivatives with potential applications in drug discovery and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C5H9FN- |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

4-fluoropiperidin-1-ide |

InChI |

InChI=1S/C5H9FN/c6-5-1-3-7-4-2-5/h5H,1-4H2/q-1 |

InChI Key |

OCBRLKYTIMESSX-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N-]CCC1F |

Origin of Product |

United States |

Generation and Physicochemical Dynamics of Piperidine, 4 Fluoro , Ion 1

Deprotonation Strategies for Anion Formation

The primary method for generating the Piperidine (B6355638), 4-fluoro-, ion(1-) is through deprotonation, where a strong base removes a proton from a carbon atom on the piperidine ring. The position of deprotonation is highly dependent on the reaction conditions and the directing groups present, most commonly a carbamate (B1207046) like N-Boc (tert-butoxycarbonyl) which acidifies the adjacent C2 protons.

To form the target anion, a strong base is required to abstract a non-acidic C-H proton. However, to avoid unwanted side reactions, such as addition to the protecting group, the base must be non-nucleophilic. Sterically hindered bases like Lithium Diisopropylamide (LDA) or sec-butyllithium (B1581126) (s-BuLi), often in combination with a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), are commonly employed. whiterose.ac.uk

LDA is prepared in situ by treating diisopropylamine (B44863) with a strong alkyllithium reagent like n-butyllithium (n-BuLi). The resulting lithium amide is a powerful base but its steric bulk prevents it from acting as a nucleophile. In the context of N-Boc-4-fluoropiperidine, the base would typically abstract a proton at the C2 position, directed by the N-Boc group.

Table 1: Common Bases for Piperidine Deprotonation

| Base | Formula | Typical Conditions | Notes |

|---|---|---|---|

| Lithium Diisopropylamide | LDA | THF, -78 °C | Highly hindered, strong, non-nucleophilic base. |

| sec-Butyllithium | s-BuLi | THF, TMEDA, -78 °C | Stronger base than n-BuLi; often used with a chiral ligand for asymmetric deprotonation. whiterose.ac.uk |

The regioselectivity of the deprotonation of N-Boc-4-fluoropiperidine can be influenced by kinetic versus thermodynamic control. libretexts.orgnih.gov This determines which of the possible anions is formed.

Kinetic Control: At very low temperatures (e.g., -78 °C), the deprotonation is effectively irreversible. The major product will be the one that forms the fastest, which is usually the abstraction of the most sterically accessible or kinetically acidic proton. libretexts.org For an N-Boc protected piperidine, the protons at C2 are significantly more acidic due to the inductive and coordinating effects of the carbamate group, leading to the formation of the C2-anion as the kinetic product.

Thermodynamic Control: If the reaction is allowed to warm, an equilibrium can be established between different anionic species. The most stable anion will then predominate. libretexts.org In the case of 4-fluoropiperidine (B2509456), the electron-withdrawing fluorine atom at C4 acidifies the protons at C3 and C4. While the C2 position is kinetically favored due to the N-Boc group, the thermodynamic stability of a potential C3-anion would need to be considered, although C2 deprotonation is generally dominant in such systems. Studies on substituted piperidines show that kinetically formed cis-isomers can isomerize to more stable trans-isomers upon warming, demonstrating thermodynamic control. nih.gov

The reaction of a chiral 2-substituted-4-oxopiperidine in a Wadsworth-Emmons reaction highlights this principle, where using LDA as the base resulted in the kinetic product, while using the less hindered base DBU over a longer time allowed for epimerization to the thermodynamically more stable product. nih.gov

The choice of solvent and temperature is critical for the successful generation and stability of the piperidine anion.

Temperature: Low temperatures, typically -78 °C (the sublimation point of dry ice), are essential. whiterose.ac.uk This low temperature prevents decomposition of the thermally unstable organolithium intermediate and minimizes side reactions. For many lithiated piperidines, configurational stability is maintained only at these low temperatures. rsc.org

Solvent: Aprotic polar solvents are necessary to solvate the lithium cation and facilitate the deprotonation process. Tetrahydrofuran (B95107) (THF) is the most common solvent for this purpose. whiterose.ac.ukacs.org It coordinates with the lithium ion, increasing the basicity of the organolithium reagent and stabilizing the resulting anionic species. The use of coordinating additives like TMEDA or hexamethylphosphoramide (B148902) (HMPA) can further accelerate lithiation and influence the aggregation state and reactivity of the organolithium species. rsc.org

Metalation and Lithiation Pathways to Anionic Piperidine Species

Metalation, and specifically lithiation, are the practical applications of deprotonation strategies to form organometallic reagents that are synthetically useful.

Deprotonative lithiation is a standard method for the functionalization of C-H bonds. nih.gov In the case of N-Boc-4-fluoropiperidine, the process is initiated by the coordination of the organolithium base (e.g., s-BuLi) to the carbonyl oxygen of the Boc group. This positions the base to abstract a proton from the adjacent C2 carbon. whiterose.ac.ukresearchgate.net This is known as a complex-induced deprotonation.

The resulting α-amino organolithium species is stabilized by a dipole effect from the adjacent nitrogen atom. rsc.org This intermediate can then be trapped by various electrophiles (e.g., alkyl halides, silyl (B83357) chlorides, or chloroformates) to yield a 2-substituted-4-fluoropiperidine. acs.org The efficiency of this trapping can depend on the electrophile used. whiterose.ac.uk

Table 2: Example of Deprotonative Lithiation/Trapping

| Substrate | Reagents | Electrophile (E+) | Product | Reference |

|---|---|---|---|---|

| N-Boc-piperidine | 1. s-BuLi, TMEDA, THF, -78 °C | 2. Me₃SiCl | N-Boc-2-(trimethylsilyl)piperidine | whiterose.ac.uk |

An alternative pathway to generate anionic piperidine species is through carbolithiation. This reaction involves the addition of an organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), across a carbon-carbon double bond within a piperidine precursor, typically an enecarbamate or dehydropiperidine. rsc.orgacs.org

For instance, a hypothetical N-Boc-4-fluoro-1,2,3,6-tetrahydropyridine could undergo carbolithiation. The addition of t-BuLi to the double bond would generate a new C-Li bond, resulting in a lithiated piperidine anion. The regioselectivity of the addition is influenced by the substituents on the ring. Subsequent trapping with an electrophile can lead to vicinally disubstituted piperidines. rsc.org This method is particularly powerful for creating complex substitution patterns with high diastereoselectivity. rsc.org

Conformational Analysis of Anionic Piperidine, 4-fluoro-, Ion(1-)

The conformation of the piperidine ring is a critical determinant of its chemical and biological activity. In the case of the 4-fluoropiperidide anion, the introduction of a negative charge at the nitrogen atom dramatically alters the conformational landscape compared to its neutral and protonated counterparts.

Impact of Fluorine Position on Ring Conformation upon Deprotonation

In the neutral (NH-analogue) and, more significantly, the protonated (cationic) forms of 4-fluoropiperidine, a considerable debate and body of research has focused on the preference of the fluorine atom for an axial or equatorial position. d-nb.infonih.gov For the N-protonated cation, a strong charge-dipole interaction between the positive charge on the nitrogen and the electronegative fluorine atom can favor the axial conformation. nih.gov

However, upon deprotonation to form the 4-fluoropiperidide anion, this stabilizing charge-dipole attraction is replaced by a destabilizing repulsion between the electron-rich anionic nitrogen and the partial negative charge of the fluorine atom. This fundamental shift in electrostatic interactions would strongly disfavor the axial position for the fluorine atom. Consequently, the piperidine ring of the anion is expected to predominantly adopt a chair conformation where the fluorine substituent occupies the equatorial position to maximize the distance from the anionic center.

Stereoelectronic Effects in Anionic Fluorinated Piperidine Rings

Stereoelectronic effects, which involve the interaction of electron orbitals, are crucial in dictating molecular conformation and reactivity. wikipedia.org In piperidine systems, hyperconjugation, the donation of electron density from a filled orbital to an adjacent empty or partially filled orbital, plays a significant role. d-nb.infonih.gov

For the 4-fluoropiperidide anion, the nitrogen atom possesses a high-energy lone pair of electrons. This lone pair can engage in hyperconjugative interactions with anti-periplanar C-C and C-H antibonding orbitals (σ). However, the most profound stereoelectronic effect is anticipated to be the interaction with the C-F antibonding orbital (σC-F).

When the fluorine is in the axial position, the nitrogen lone pair is not suitably aligned for a strong hyperconjugative interaction with the σC-F orbital. Conversely, in the equatorial conformation, one of the nitrogen lone pairs can align anti-periplanar to the C-F bond, leading to a stabilizing n -> σC-F interaction. This interaction would further bolster the preference for the equatorial conformer. Furthermore, the electron-donating capacity of the anionic nitrogen is significantly greater than that of a neutral nitrogen, making these hyperconjugative effects more pronounced in the anion.

Interplay between Deprotonation State and Axial/Equatorial Fluorine Preference

The state of protonation at the nitrogen atom is the pivotal factor governing the conformational preference of the 4-fluoro substituent. As has been extensively studied, in the protonated form (4-fluoropiperidinium ion), there is often a preference for the axial fluorine conformation, driven by stabilizing charge-dipole interactions. nih.govresearchgate.net In the neutral form, the preference is less pronounced and can be influenced by solvent polarity and other substituents. d-nb.info

Upon deprotonation to the anionic state, a dramatic reversal in preference is predicted. The dominant electrostatic force becomes the repulsion between the anionic nitrogen and the electronegative fluorine. This repulsion, coupled with the stabilizing stereoelectronic interactions (n -> σ*C-F) present in the equatorial conformer, strongly suggests that the equatorial position for the fluorine atom will be overwhelmingly favored in the "Piperidine, 4-fluoro-, ion(1-)" species.

| Species | Dominant Driving Force | Predicted Fluorine Preference |

|---|---|---|

| 4-Fluoropiperidinium (Cation) | Charge-Dipole Attraction | Axial |

| 4-Fluoropiperidine (Neutral) | Subtle interplay of sterics, dipoles, and hyperconjugation | Solvent and substituent dependent |

| Piperidine, 4-fluoro-, ion(1-) (Anion) | Electrostatic Repulsion & Hyperconjugation (n -> σ*C-F) | Equatorial |

Stability and Lifetime of Piperidine, 4-fluoro-, Ion(1-) Species in Solution

The generation of "Piperidine, 4-fluoro-, ion(1-)" would likely be achieved by treating 4-fluoropiperidine with a very strong, non-nucleophilic base, such as an organolithium reagent (e.g., n-butyllithium) or a metal amide (e.g., sodium amide), in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

The presence of the electron-withdrawing fluorine atom at the 4-position is expected to increase the acidity of the N-H bond in 4-fluoropiperidine compared to unsubstituted piperidine. nih.govacs.org Consequently, the resulting 4-fluoropiperidide anion would be a weaker base than the unsubstituted piperidide anion. This suggests a slight increase in thermodynamic stability relative to its non-fluorinated counterpart.

Reactivity and Synthetic Utility of Piperidine, 4 Fluoro , Ion 1

Nucleophilic Reactivity of the Anionic Species

The "Piperidine, 4-fluoro-, ion(1-)" is generated in situ by the deprotonation of 4-fluoropiperidine (B2509456). The presence of the electron-withdrawing fluorine atom at the C4 position reduces the basicity of the parent amine, yet the corresponding anion remains a potent nucleophile. nih.gov Its reactivity is harnessed in various bond-forming reactions.

Intermolecular Coupling Reactions Mediated by Piperidine (B6355638), 4-fluoro-, Ion(1-)

The 4-fluoropiperidide anion is a strong nucleophile capable of participating in a range of intermolecular coupling reactions. This reactivity is analogous to that of unsubstituted piperidine in nucleophilic aromatic substitution (SNAr) reactions, where piperidine attacks an electrophilic aromatic system. In the case of the 4-fluoropiperidide anion, its enhanced nucleophilicity allows it to readily engage in reactions such as N-alkylation and N-acylation.

For instance, acylation of the sodium salt of N-substituted 4-aminopiperidines with reagents like phenoxyacetyl chloride proceeds efficiently to furnish the corresponding amides. researchgate.net Similarly, the 4-fluoropiperidide anion can be expected to react with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds, to form new carbon-nitrogen bonds. These coupling reactions are fundamental in building more complex molecular architectures from the 4-fluoropiperidine scaffold. researchgate.net

Intramolecular Cyclization Reactions Involving Anionic Intermediates

The generation of the 4-fluoropiperidide anion within a molecule that also contains an electrophilic center can trigger intramolecular cyclization reactions. The principles governing these reactions are similar to those observed in the cyclization of other dianionic species, where factors such as the nature of the counterion (e.g., Li+, Na+, K+), solvent, and reaction temperature play a crucial role in determining the reaction's course and regioselectivity. doaj.org

By tethering an appropriate electrophilic group to the 4-fluoropiperidine framework, deprotonation can initiate a ring-forming cascade. This strategy allows for the construction of fused or bridged bicyclic systems containing the fluorinated piperidine ring, which are of interest in medicinal chemistry. The precise control over reaction conditions is essential to favor the desired cyclization pathway over potential intermolecular side reactions. doaj.org

Role as a Chiral Intermediate in Organic Synthesis

The introduction of stereocenters into the 4-fluoropiperidine ring transforms it into a valuable chiral intermediate for asymmetric synthesis. The fluorine atom itself can exert significant stereoelectronic effects, influencing the conformation of the ring and the facial selectivity of reactions. psu.edu

Diastereoselective Transformations

The synthesis of substituted fluorinated piperidines often yields diastereomeric mixtures, and controlling this diastereoselectivity is a key synthetic challenge. A notable method for achieving high diastereoselectivity is the one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. acs.org This process allows for the synthesis of a variety of all-cis-(multi)fluorinated piperidine derivatives with high diastereomeric ratios. The stereochemical outcome is dictated by the hydrogenation of a dearomatized intermediate, leading preferentially to the cis product. acs.org

Another approach involves the diastereoselective functionalization of pre-existing fluorinated piperidine rings. For example, the chemoselective reduction of a functionalized 3-fluoropiperidine (B1141850) using sodium triacetoxyborohydride (B8407120) has been shown to produce the saturated piperidine with high diastereoselectivity. liv.ac.uk Similarly, diastereoselective epoxidation of tetrahydropyridines, directed by the amino group, provides access to highly substituted, oxygenated piperidines. nih.gov

| Precursor | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| N-Protected 4-Fluoropyridine | N-Protected cis-4-Fluoropiperidine | Variable | High (e.g., >20:1) |

| Substituted 4-Fluoropyridine | Substituted cis-4-Fluoropiperidine | Reduced yields | High |

Enantioselective Processes and Chiral Induction

Enantiomerically pure fluorinated piperidines are crucial building blocks for pharmaceuticals. psu.edu A powerful strategy for their synthesis involves the use of chiral auxiliaries. For instance, the cyclodehydration of achiral or racemic δ-oxoacids with a chiral amino alcohol, such as (R)-phenylglycinol, can produce chiral non-racemic bicyclic lactams. acs.org These lactams serve as versatile intermediates, allowing for the stereocontrolled introduction of substituents onto the piperidine ring. Subsequent removal of the chiral auxiliary yields the enantiopure substituted piperidine. This methodology provides an enantiodivergent route to both (R)- and (S)-isomers of the target piperidine. acs.org

In reactions involving the "Piperidine, 4-fluoro-, ion(1-)" as a chiral nucleophile, the associated counteranion (typically Li+) can significantly influence the stereochemical outcome. Chiral lithium amides are known to exist as aggregates in solution, and the structure of these aggregates affects their reactivity and selectivity. nih.gov Additives such as lithium halides can alter the aggregation state, often leading to improved enantioselectivity by favoring the formation of more reactive or more selective monomeric species. acs.org

The counteranion plays a critical role in the transition state of the reaction. In asymmetric alkylations, for example, a putative mixed aggregate between the chiral lithium amide and the substrate's enolate is formed. nih.gov The nature of the cation and any coordinating ligands or salts can modulate the geometry of this complex, thereby influencing the facial selectivity of the electrophilic attack. While direct studies on the 4-fluoropiperidide anion are limited, the principles established for other chiral lithium amides suggest that careful selection of the counteranion and additives is crucial for achieving high levels of asymmetric induction. acs.org In some systems, a chiral counteranion itself can be used to induce enantioselectivity in concert with a chiral catalyst. acs.org

Cooperative Ion-Pair Catalysis Mechanisms

Cooperative ion-pair catalysis is a sophisticated strategy in which both the cation and the anion of a catalyst work in concert to promote a chemical transformation. This approach is particularly powerful in asymmetric synthesis, where a chiral cation can create a specific steric environment while the associated anion performs a distinct catalytic role, such as acting as a base, a nucleophile, or a hydrogen-bond acceptor.

While specific research on the "Piperidine, 4-fluoro-, ion(1-)" anion in cooperative ion-pair catalysis is not extensively documented, its role can be inferred from principles established with other anions, particularly fluoride (B91410). In a typical mechanism, an achiral cationic ligand, such as an ammonium-phosphine hybrid, can be paired with a chiral anion. This ion-paired entity then complexes with a transition metal, like palladium, creating a chiral catalytic environment that can induce high enantioselectivity in reactions such as allylic alkylations. acs.org

Alternatively, the strategy can involve a chiral cation that pairs with a reactive anion. The cation's role is to deliver the anion in a stereocontrolled manner to the substrate. The 4-fluoropiperidinide anion could function as the active anion in such a system. Its organic piperidine framework, in comparison to a simple inorganic anion like fluoride, would influence the ion pair's solubility, steric properties, and the precise geometry of the transition state, potentially offering unique reactivity and selectivity profiles. The interaction between the anion and cation is crucial, directing the substrate's orientation and controlling the stereochemical outcome of the reaction.

Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants

Hydrogen bonding phase-transfer catalysis (HB-PTC) is an emergent field that utilizes neutral, chiral hydrogen-bond donors, such as bis-ureas, to transport an insoluble inorganic salt from a solid phase into an organic phase. researchgate.netacs.org This strategy has proven highly effective for asymmetric fluorination using cost-effective alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). ox.ac.ukacs.org The neutral catalyst binds the fluoride anion through hydrogen bonds, forming a lipophilic, chiral complex that is soluble in the organic medium and possesses tunable, nucleophilic reactivity. acs.orgacs.org

A significant extension of this methodology involves the reaction between two ionic species, a challenge in catalysis. Researchers have demonstrated that HB-PTC can effectively couple an ionic nucleophile (the catalyst-fluoride complex) with an ionic electrophile. nih.gov For instance, the enantioselective desymmetrization of achiral azetidinium salts with CsF is achieved using a chiral bis-urea catalyst. nih.gov The catalyst transports the fluoride ion into the organic phase, where the resulting chiral urea-fluoride complex pairs with the azetidinium cation, facilitating a stereoselective ring-opening to produce valuable γ-fluoroamines. nih.gov

The "Piperidine, 4-fluoro-, ion(1-)" anion is a suitable candidate for this type of transformation. Generated from its conjugate acid, 4-fluoropiperidine, it could be transported by a chiral hydrogen-bond donor catalyst. Its inherent organic structure may enhance solubility in the organic phase compared to inorganic fluorides. The HB-PTC system would enable its participation as a nucleophile in reactions with ionic electrophiles, such as meso-aziridinium or -episulfonium ions, leading to the formation of complex fluorinated amine derivatives. acs.org

| Catalyst System | Ionic Reactants | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Chiral N-ethyl bis-urea catalyst with KF | Potassium fluoride (solid) and meso-aziridinium ion (in situ) | β-fluoroamines | Demonstrated that low-cost KF can be used for highly enantioselective C-F bond formation via HB-PTC. | acs.org |

| Chiral bis-urea catalyst with CsF | Cesium fluoride (solid) and achiral azetidinium triflate | γ-fluoroamines | Showcased the ability of HB-PTC to couple two ionic reactants for asymmetric synthesis. | nih.gov |

| Chiral N-alkyl bis-urea catalyst with CsF | Cesium fluoride (solid) and meso-episulfonium ion (in situ) | β-fluorosulfides | The catalyst forms a tricoordinated hydrogen-bonded complex with fluoride, enabling enantioselective desymmetrization. | acs.org |

Participation in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. Multicomponent reactions (MCRs) are processes where three or more reactants combine in one pot to form a product that incorporates structural features from each reactant. Both strategies are hallmarks of green chemistry, maximizing efficiency by reducing steps, solvent use, and waste.

The fluoride anion has been shown to be an effective catalyst for MCRs, particularly in aqueous media for the synthesis of heterocyclic scaffolds like 4H-chromenes and N-arylquinolines. ntnu.edu.tw In these reactions, the fluoride ion likely acts as a Brønsted base to deprotonate active methylene (B1212753) compounds, initiating a cascade of condensation and cyclization steps.

Furthermore, nucleophilic fluorine sources can be used to intercept reactive intermediates within a cascade. For example, the Banert cascade, which involves a researchgate.netresearchgate.net-rearrangement of propargylic azides, can be intercepted by silver(I) fluoride to generate α-fluorinated NH-1,2,3-triazoles directly. rsc.org This demonstrates the ability of a fluoride source to participate in a complex sequence to create fluorinated heterocycles. rsc.org Teams have also developed cascade reactions where multiple fluorination events occur sequentially from simple starting materials, a process likened to "molecular origami". sciencedaily.com

The "Piperidine, 4-fluoro-, ion(1-)" anion could participate in such reactions in several ways. As a strong base, it could initiate MCRs similarly to the fluoride ion, with the added complexity of its bulky, fluorinated piperidine structure potentially influencing the reaction pathway and selectivity. As a nucleophile, it could intercept reactive intermediates in a cascade, incorporating the entire 4-fluoropiperidinyl moiety into the final product. This dual reactivity as both a base and a nucleophile makes it a potentially versatile tool for the construction of complex, fluorinated molecules in a single operation.

Development of Novel Synthetic Methodologies Utilizing the Anion

Annulation Approaches to Fluorinated N-Heterocycles

Annulation reactions are ring-forming processes that are fundamental to the synthesis of cyclic and heterocyclic compounds. The development of annulation strategies to create fluorinated N-heterocycles is of high importance due to the prevalence of these motifs in pharmaceuticals. nih.gov

One powerful method for constructing fluorinated piperidines is a palladium-catalyzed [4+2] annulation. nih.govacs.org This strategy typically involves the reaction of a four-atom component, such as an allylic species generated from a cyclic carbamate (B1207046), with a two-atom fluorinated component, like an α-fluoro-β-ketoester. nih.govacs.org The reaction proceeds through an initial allylation followed by a condensation/cyclization cascade to build the 3-fluoropiperidine core in a highly modular fashion. nih.govacs.org This approach allows for significant variation in the substituents on the final heterocyclic ring. acs.org

| Fluorinated Nucleophile Type | Aryl/Alkyl Substituent | Resulting Product | Yield |

|---|---|---|---|

| α-fluoro-β-ketoester | Phenyl | 4a | High |

| α-fluoro-β-ketoester | Aryl (electron-donating/withdrawing) | 4b-f | Excellent |

| α-fluoro-β-ketoester | Naphthyl | 4h | Well-tolerated |

| α-fluoro-β-ketonitrile | Aryl | 4j | Good |

| α-fluoro-β-ketosulfone | Aryl | 4k | Good |

| α-fluoro-β-ketoamide | Aryl | 4l | Good |

| α-fluoro-β-ketoester | Alkyl (Me, 1°, 2°, 3°) | 4n-r | High |

While the above method builds the ring using a fluorinated precursor, methodologies utilizing the "Piperidine, 4-fluoro-, ion(1-)" anion would involve it acting as a nucleophile or base to initiate ring formation. For instance, the anion could perform a nucleophilic attack on a substrate containing two electrophilic sites or a leaving group, leading to a subsequent intramolecular cyclization. This is analogous to fluoride-anion-mediated sulfurization reactions, where the fluoride anion opens a strained ring to generate a thiolate intermediate that cyclizes to form sulfur-rich heterocycles. nih.gov Applying this principle, the 4-fluoropiperidinide anion could be a key reagent in novel annulation strategies for building more complex N-heterocyclic systems.

Radical-Mediated Cyclization Pathways

Radical reactions offer unique pathways for bond formation, often proceeding under mild conditions with high functional group tolerance. Radical-mediated cyclizations are particularly useful for synthesizing cyclic compounds. The involvement of fluorine in these pathways can lead to valuable fluorinated molecules.

A key challenge in radical chemistry is the controlled introduction of fluorine. One innovative approach is the copper-assisted radical carbofluorination of unactivated alkenes. acs.orgnih.gov In this process, a carbon-centered radical is first generated and adds to an alkene. The resulting alkyl radical is then intercepted by a copper(II)-fluoride complex, which transfers a fluorine atom to the radical, completing the carbofluorination. acs.orgnih.gov This method successfully uses a fluoride ion source (e.g., CsF or a Cu-F complex) to achieve what is formally a fluorine atom transfer. acs.orgnih.gov

The "Piperidine, 4-fluoro-, ion(1-)" anion could potentially serve as the fluoride source in such a system. By forming a complex with a metal like copper, it could participate in the catalytic cycle, delivering fluorine to a radical intermediate. The piperidine fragment would act as a ligand, influencing the solubility and reactivity of the metal-fluoride complex.

Another relevant area is the radical cyclization onto fluoroolefins. jst.go.jp In these reactions, a radical is generated intramolecularly and adds to a carbon-carbon double bond that bears a fluorine atom. This strategy has been used to synthesize various ring compounds containing fluorine-substituted groups. jst.go.jp While this does not use the 4-fluoropiperidinide anion directly as a reactant, it represents a fundamental approach to synthesizing the neutral 4-fluoropiperidine scaffold and its derivatives through radical chemistry.

| Alkene Substrate | Carbon Radical Source | Fluorine Source | Key Feature |

|---|---|---|---|

| Various unactivated alkenes | CCl₄ | [Cu(L3)F₂]H₂O | Wide functional group compatibility and broad substrate scope. |

| Various unactivated alkenes | Activated alkyl chlorides | [Cu(L3)F₂]H₂O | Reaction can be extended beyond CCl₄ as the radical source. |

| Various unactivated alkenes | Umemoto's Reagent (CF₃ source) | CsF | Successful development of a copper-catalyzed fluorotrifluoromethylation. |

Electrophilic Additions to Enolates or Related Anionic Species

Enolates are highly versatile anionic intermediates in organic synthesis, serving as potent carbon nucleophiles for the formation of new carbon-carbon bonds. masterorganicchemistry.com They are typically generated by the deprotonation of the α-carbon of a carbonyl compound using a base. masterorganicchemistry.com The "Piperidine, 4-fluoro-, ion(1-)" anion, as the conjugate base of 4-fluoropiperidine, is a strong base and is well-suited for this purpose. Its use as a base would generate an enolate, which could then react with a wide range of electrophiles (e.g., aldehydes, alkyl halides) in subsequent steps. The fluorinated piperidine byproduct could potentially influence the reaction environment or be easily removed.

A distinct but related field is the direct electrophilic fluorination of enolates. In this approach, a pre-formed or in-situ-generated enolate reacts with an electrophilic fluorine source ("F+"). acs.orgnih.gov This has become a mainstream strategy for synthesizing α-fluorocarbonyl compounds. acs.org A variety of bench-stable electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commercially available and widely used. acs.orgnih.gov

Catalytic asymmetric versions of this reaction have been developed using chiral transition metal complexes or organocatalysts to control the stereochemistry of the C-F bond formation. acs.orgnih.gov For example, a chiral palladium complex can coordinate to a β-ketoester, facilitating its deprotonation to form a chiral metal enolate, which then reacts with NFSI to give the fluorinated product with high enantioselectivity. nih.gov In this context, the 4-fluoropiperidinide anion would not be the fluorinating agent but could be employed as the base required to generate the initial enolate, working in tandem with the chiral catalyst.

| Substrate | Catalyst System | Fluorine Source | Key Outcome |

|---|---|---|---|

| β-ketoester | Chiral Pd-BINAP complex | NFSI | Formation of a chiral Pd-enolate intermediate leads to high enantioselectivity. |

| β-ketoester | DNA / achiral Cu-bipyridine complex | Selectfluor | DNA acts as a chiral scaffold to induce enantioselectivity. |

| Oxindole | Chiral Quinine-derived organocatalyst | NFSI | Highly enantioselective fluorination through an enamine/enolate intermediate. |

| Aldehyde | Chiral amine (organocatalyst) | NFSI | Enamine catalysis enables asymmetric α-fluorination of aldehydes. |

Computational Investigations of Piperidine, 4 Fluoro , Ion 1

Density Functional Theory (DFT) Studies

DFT has become an indispensable tool in modern chemistry for investigating the electronic structure and reactivity of molecules. For the 4-fluoropiperidinide anion, DFT studies are crucial in understanding how the presence of a fluorine atom and the negative charge influence its chemical behavior.

DFT calculations allow for a detailed mapping of the electron density distribution within the 4-fluoropiperidinide anion. The introduction of the highly electronegative fluorine atom at the 4-position significantly perturbs the electronic landscape of the piperidine (B6355638) ring. This results in a polarization of the C-F bond, creating a dipole moment. The negative charge is not solely localized on the nitrogen atom but is distributed throughout the molecule, influenced by the inductive effects of the fluorine atom. The precise distribution of charge can be quantified using various population analysis schemes within DFT, providing a clearer picture of the anionic center's nucleophilicity and basicity. The geometry of the anion, including bond lengths and angles, is also optimized to its lowest energy conformation, which is essential for understanding its stability and reactivity.

DFT is instrumental in mapping the potential energy surfaces of chemical reactions involving the 4-fluoropiperidinide anion. By locating and characterizing the transition state structures, chemists can elucidate detailed reaction mechanisms. For instance, in nucleophilic substitution reactions where the anion acts as a nucleophile, DFT can model the approach of the anion to an electrophile, the formation of the transition state, and the subsequent formation of products. The energy barrier of the reaction, or activation energy, can be calculated from the energy difference between the reactants and the transition state. This information is vital for predicting reaction rates and understanding the factors that control them.

For example, in a hypothetical SN2 reaction, the transition state would involve the partial formation of a new bond between the nitrogen of the anion and the electrophilic center, and the partial breaking of the bond to the leaving group. The geometry and energy of this five-coordinate transition state can be precisely calculated, offering insights into the stereochemical outcome of the reaction.

By combining information about the electronic structure and reaction pathways, DFT can predict the reactivity and selectivity of the 4-fluoropiperidinide anion. For example, the calculated charge distribution can indicate the most likely site of electrophilic attack on the anion. Furthermore, by comparing the activation energies for different possible reaction pathways, the regioselectivity and stereoselectivity of a reaction can be predicted. The influence of the fluorine atom on the pKa of the parent piperidine is a key factor that can be computationally estimated, providing a measure of the anion's basicity and, consequently, its nucleophilic strength. scientificupdate.com

Table 1: Calculated Properties of Piperidine Derivatives

| Property | 4-Fluoropiperidine (B2509456) (Axial F) | 4-Fluoropiperidine (Equatorial F) |

| pKa | 7.6 | 6.6 |

This table illustrates the influence of the fluorine atom's position on the basicity of the piperidine nitrogen, a key factor in the reactivity of its corresponding anion. scientificupdate.com

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com For the 4-fluoropiperidinide anion, FMO theory provides a qualitative yet powerful framework for understanding its reactivity. libretexts.org

In the context of the 4-fluoropiperidinide anion acting as a nucleophile, its HOMO is of primary importance. numberanalytics.comlibretexts.org The HOMO is the orbital containing the most loosely held electrons and is therefore the most available for donation to an electrophile. The energy and spatial distribution of the HOMO dictate the anion's nucleophilic character. A higher energy HOMO generally corresponds to a more reactive nucleophile. The shape and nodal properties of the HOMO determine the preferred orientation of attack on an electrophilic substrate.

The interaction involves the overlap of the anion's HOMO with the LUMO of the electrophile. numberanalytics.com The better the energy match and the greater the spatial overlap between these two orbitals, the stronger the interaction and the more facile the reaction. The presence of the fluorine atom will influence both the energy and the shape of the HOMO of the 4-fluoropiperidinide anion, thereby modulating its reactivity compared to the unsubstituted piperidinide anion.

Table 2: Frontier Molecular Orbital Characteristics

| Molecular Species | Orbital | Key Characteristics |

| 4-Fluoropiperidinide Anion | HOMO | Localized primarily on the nitrogen atom, with some delocalization onto adjacent carbon atoms. The energy is raised relative to the neutral molecule, indicating increased nucleophilicity. |

| Electrophile | LUMO | The energy and shape of the LUMO will determine the site and angle of nucleophilic attack by the anion. |

This table outlines the general characteristics of the frontier orbitals involved in the reactions of the 4-fluoropiperidinide anion.

While pericyclic reactions are more commonly associated with conjugated π-systems, the principles of orbital symmetry, as famously described by the Woodward-Hoffmann rules, can also be applied to certain reactions involving anionic species. wikipedia.org If the 4-fluoropiperidinide anion were to participate in a pericyclic-type reaction, such as a cycloaddition or an electrocyclic ring-opening, the symmetry of its frontier orbitals would be critical in determining whether the reaction is thermally or photochemically allowed. wikipedia.orgslideshare.net

For a reaction to be thermally allowed, the symmetry of the HOMO of one reactant must match the symmetry of the LUMO of the other reactant in a way that allows for constructive (in-phase) overlap throughout the cyclic transition state. wikipedia.org The fluorine atom, by altering the electronic structure and orbital symmetries of the piperidinide system, could potentially influence the feasibility and stereochemical course of such reactions. However, for a saturated heterocyclic anion like 4-fluoropiperidinide, participation in classical pericyclic reactions is less common than for conjugated systems. Nevertheless, the principles of orbital symmetry remain a fundamental consideration in the theoretical analysis of any potential concerted reaction pathway.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe and understand the behavior of molecules at an atomic level over time. For a species like the 4-fluoropiperidine anion, MD simulations can provide critical insights into its structural stability, reactivity, and conformational landscape, particularly in different chemical environments.

In the case of the 4-fluoropiperidine anion, where the negative charge is formally localized on the nitrogen atom, the nature of the solvent is expected to play a pivotal role. In protic solvents, such as water or alcohols, the anion can act as a hydrogen bond acceptor. These interactions are generally stabilizing, lowering the ground-state energy of the anion. However, this strong solvation shell can also hinder its reactivity by sterically blocking the approach of reactants and by requiring an energetic penalty to desolvate the anion before a reaction can occur.

In aprotic polar solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the stabilization of the anion occurs primarily through dipole-ion interactions. While generally less stabilizing than hydrogen bonds, these interactions are significant. The reactivity of the anion in such solvents is often enhanced compared to protic solvents because the solvation shell is less tightly bound.

In nonpolar solvents, the anion is poorly solvated. This lack of stabilization significantly increases its ground-state energy, making it more reactive. In such environments, the anion is likely to exist as a tight ion pair with its counter-ion, which will also modulate its reactivity. The stability of such ion pairs can be influenced by the solvent's ability to support charge separation. mdpi.com

Table 1: Expected Influence of Solvent Type on the Properties of Piperidine, 4-fluoro-, Ion(1-)

| Solvent Type | Primary Interaction | Expected Anion Stability | Expected Anion Reactivity |

| Protic (e.g., Water, Methanol) | Hydrogen Bonding | High | Low |

| Aprotic Polar (e.g., DMSO, Acetonitrile) | Dipole-Ion Interactions | Moderate | Moderate |

| Nonpolar (e.g., Hexane, Toluene) | Weak van der Waals forces | Low | High (as a "naked" anion) |

This table presents a qualitative prediction based on general principles of solvation chemistry.

The six-membered piperidine ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. It can also adopt higher-energy conformations such as the twist-boat and boat forms. The interconversion between these forms, particularly the chair-flipping process, is a key aspect of its dynamic behavior. rsc.org

For the 4-fluoropiperidine anion, the conformational equilibrium will be influenced by several factors. The primary consideration is the orientation of the fluorine atom at the C4 position, which can be either axial or equatorial. In neutral 4-fluoropiperidine, the equatorial position is generally favored to minimize steric interactions.

The presence of the negative charge on the nitrogen atom introduces additional complexities. The geometry at the nitrogen atom will likely deviate from the typical tetrahedral sp³ hybridization. The lone pair of electrons, which carries the negative charge, will occupy a specific orbital. The orientation of this lone pair, and its interaction with the C-F bond dipole and the rest of the ring, will affect the conformational preference.

Table 2: Key Conformational Features of the Piperidine, 4-fluoro-, Ion(1-) Ring

| Conformation | Key Feature | Influencing Factors |

| Chair (Axial F) | Fluorine atom is perpendicular to the mean plane of the ring. | Steric hindrance, dipole-dipole interactions, hyperconjugation. |

| Chair (Equatorial F) | Fluorine atom is in the mean plane of the ring. | Generally lower steric strain, often the more stable conformer. |

| Twist-Boat | A flexible, higher-energy intermediate between chair forms. | Torsional and steric strain. |

This table is based on the established conformational analysis of substituted cyclohexanes and piperidines.

Spectroscopic Elucidation of Piperidine, 4 Fluoro , Ion 1 and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, making it invaluable for the structural and dynamic analysis of the 4-fluoropiperidine (B2509456) anion.

Multinuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Confirmation and Stereochemical Assignment

Multinuclear NMR, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, is fundamental for confirming the structure and determining the stereochemistry of the 4-fluoropiperidine anion.

¹H NMR: The proton NMR spectrum of piperidine (B6355638) derivatives typically shows signals for the protons on the piperidine ring. For the 4-fluoropiperidine anion, the chemical shifts of the protons adjacent to the nitrogen and the fluorine-bearing carbon are of particular interest. These shifts provide insights into the electron distribution within the anion and the conformation of the ring. For instance, in a related neutral compound, 4-fluoropiperidine, the protons at positions 2 and 6 (adjacent to the nitrogen) appear at approximately 2.79 ppm, while the protons at positions 3 and 5 are observed between 1.46 and 1.58 ppm. chemicalbook.com The formation of the anion would be expected to cause upfield shifts for these protons due to increased electron density.

¹³C NMR: The ¹³C NMR spectrum offers crucial information about the carbon skeleton. The carbon atom bonded to the fluorine atom will exhibit a characteristic chemical shift and a large one-bond carbon-fluorine coupling constant (¹J C-F), which is a definitive indicator of the C-F bond. In a study of 4-fluoroaniline, a related compound, the carbon attached to fluorine shows a significant splitting due to this coupling. rsc.org The chemical shifts of the other carbon atoms in the piperidine ring provide further confirmation of the structure and can be influenced by the conformation of the ring and the solvent used. youtube.comresearchgate.net For example, quaternary carbons, like the nitril carbon in some molecules, often show weaker signals. youtube.com

Detailed analysis of the coupling patterns and chemical shifts in these multinuclear NMR spectra allows for the unambiguous confirmation of the 4-fluoropiperidine anion's structure and the assignment of its stereochemistry. rsc.orgnih.gov

Table 1: Representative NMR Data for Piperidine Derivatives

| Nucleus | Compound | Chemical Shift (ppm) | Key Observations |

|---|---|---|---|

| ¹H | Piperidine | ~2.79 (H2, H6), ~1.53 (H3, H4, H5) | Protons closer to nitrogen are more deshielded. chemicalbook.com |

| ¹³C | 4-(1-pyrrolidinyl)piperidine | Varies with solvent and conformation | Demonstrates the influence of substituents and solvent on chemical shifts. researchgate.net |

| ¹⁹F | Fluorinated Piperidine Derivatives | Dependent on substitution and stereochemistry | Chemical shift is highly sensitive to the local electronic environment. researchgate.netnih.gov |

Dynamic NMR Studies for Conformational Equilibria

The piperidine ring is not planar and exists in a dynamic equilibrium between two chair conformations. Dynamic NMR (DNMR) spectroscopy is a key technique used to study these conformational changes in the 4-fluoropiperidine anion. researchgate.net

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the conformational interconversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases, leading to the broadening of signals and eventually, at a low enough temperature (the coalescence temperature), the decoalescence into separate signals for each conformer.

From the coalescence temperature and the difference in chemical shifts between the conformers, the energy barrier (ΔG‡) for the ring inversion can be calculated. researchgate.net These studies provide quantitative information about the stability of the different chair conformations and the influence of the fluorine substituent and the anionic nature on the conformational equilibrium. For instance, in related N-substituted piperazines, DNMR studies have been used to determine the energy barriers for both ring inversion and rotation around the amide bond. researchgate.net

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling) for Mechanistic Insights

Isotopic labeling, particularly with deuterium (²H), is a powerful tool for elucidating reaction mechanisms involving the 4-fluoropiperidine anion. chem-station.comprinceton.edu By selectively replacing hydrogen atoms with deuterium, it is possible to trace the path of atoms during a reaction and to probe the nature of transition states. researchgate.netresearchgate.net

When a deuterium atom is introduced at a specific position in a molecule, its effect on the reaction rate, known as the kinetic isotope effect (KIE), can be measured. chem-station.com A significant KIE often indicates that the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction.

In the context of the 4-fluoropiperidine anion, deuterium labeling can be used to:

Investigate the mechanism of its formation: By labeling potential proton abstraction sites, one can determine the regioselectivity of deprotonation.

Study its reactivity: Labeling can help to understand the mechanism of subsequent reactions, such as nucleophilic substitution or elimination, by revealing which protons are involved in the reaction pathway. nih.gov

Confirm structural assignments: The absence or presence of specific signals in the ¹H NMR spectrum after deuterium labeling can confirm the position of the label and thus the structure of the molecule. researchgate.net

For example, in studies of pyridinium (B92312) salt reduction, deuterium labeling was used to show the reversible nature of a hydride reduction step. researchgate.net Similarly, in the study of anionic cyclization reactions, deuterium labeling combined with multinuclear NMR was crucial for identifying various anionic intermediates and unraveling the reaction pathway. nih.gov The use of isotopic labeling in conjunction with mass spectrometry can also provide detailed information on the fragmentation pathways of labeled molecules. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Detection and Characterization of Gaseous Anions and Fragments

Mass spectrometry is particularly well-suited for the study of ions like the deprotonated 4-fluoropiperidine. Techniques such as electrospray ionization (ESI) can be used to generate gaseous anions from a solution, which are then introduced into the mass spectrometer for analysis. nih.gov

The mass spectrum will show a peak corresponding to the intact molecular anion [M-H]⁻, confirming its molecular weight. By employing tandem mass spectrometry (MS/MS), the molecular anion can be isolated and then fragmented by collision-induced dissociation (CID) or other activation methods. nih.govnih.gov The resulting fragment ions provide a wealth of structural information. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify and characterize the 4-fluoropiperidine anion and its intermediates. nih.govresearchgate.net For instance, the fragmentation of deprotonated oligonucleotides has been shown to be influenced by modifications to the nucleobases. nih.gov

Anion-Anion Chemistry and Molecular Fragment Analysis

While less common than positive ion mode, the study of anion-anion reactions in the gas phase can provide unique insights into the reactivity of species like the 4-fluoropiperidine anion. These experiments involve reacting a mass-selected anion with a neutral reagent gas within the mass spectrometer.

The analysis of the products of these reactions can reveal information about the anion's proton affinity, its nucleophilicity, and its propensity for certain reaction pathways.

The detailed analysis of the fragmentation patterns of the 4-fluoropiperidine anion provides a "fingerprint" that can be used for its identification in complex mixtures. The fragmentation pathways can be rationalized based on the known principles of organic chemistry, considering the stability of the resulting fragment ions and neutral losses. For example, common fragmentation pathways for piperidine derivatives might involve the loss of small neutral molecules like H₂, HF, or ethylene. The specific fragmentation pattern of the 4-fluoropiperidine anion will be influenced by the position of the fluorine atom and the charge on the nitrogen.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The vibrational spectrum of the parent piperidine ring is well-characterized. researchgate.net Key vibrational modes include N-H stretching, C-H stretching, and various bending and ring deformation modes. The introduction of a fluorine atom at the C4 position introduces a C-F stretching vibration and influences the frequencies of adjacent bonds through inductive effects.

The formation of the ion(1-) radical anion involves the addition of a single electron to the molecule. This electron typically populates a low-lying anti-bonding molecular orbital. This addition is expected to cause significant and predictable shifts in the vibrational frequencies:

Bond Weakening: Bonds associated with the molecular orbital receiving the electron will be weakened, resulting in a decrease in their vibrational frequencies (a redshift). For instance, the C-N and C-C stretching frequencies within the piperidine ring are expected to decrease.

Symmetry and Selection Rules: The change in the electronic distribution and potentially the molecular symmetry upon forming the anion can alter the IR and Raman activity of certain vibrational modes.

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the vibrational spectra of transient species like radical anions. cardiff.ac.ukscirp.org Theoretical calculations for the 4-fluoropiperidine anion would model these expected shifts. For comparison, studies on other organic radical anions have shown significant weakening of specific bonds upon reduction, such as the C=O bond in fluorenone, which decreases from 1719 cm⁻¹ in the neutral form to 1522 cm⁻¹ in the radical anion. A similar principle would apply to the bonds within the 4-fluoropiperidine framework.

Table 1: Comparison of Key Vibrational Frequencies for Piperidine and Predicted Shifts for Piperidine, 4-fluoro-, ion(1-) This table presents typical experimental values for piperidine and theoretically predicted changes for the anion. Actual values require experimental or detailed computational analysis.

| Vibrational Mode | Typical Frequency Range (Neutral Piperidine) (cm⁻¹) | Predicted Change for Piperidine, 4-fluoro-, ion(1-) | Rationale |

| N-H Stretch | 3350 - 3300 | Minor Shift | The N-H bond is less involved in the π-system where the radical electron is likely delocalized. |

| C-H Stretch | 3000 - 2850 | Minor Shift | Similar to the N-H bond, these are not expected to be significantly weakened. |

| C-N Stretch | 1200 - 1020 | Significant Decrease | The addition of an electron to a σ* or π* anti-bonding orbital involving the C-N bond would weaken it. |

| C-C Stretch | 1200 - 800 | Decrease | Ring bonds are expected to weaken due to the delocalization of the added electron in an anti-bonding orbital. |

| C-F Stretch | 1150 - 1000 | Decrease | The C-F bond strength is anticipated to be reduced by the presence of the additional electron density. |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the "Piperidine, 4-fluoro-, ion(1-)" is too unstable for direct crystallographic analysis, the technique is essential for characterizing its stable derivatives, such as its hydrochloride salt (4-fluoropiperidinium chloride). sigmaaldrich.comnih.gov Such analysis provides unequivocal data on bond lengths, bond angles, and the conformation of the piperidine ring in the solid state.

The process involves irradiating a single crystal of the derivative with a focused X-ray beam. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. icm.edu.pl Mathematical analysis of this pattern yields a detailed electron density map, from which the atomic positions can be determined with high precision.

For a derivative like 4-fluoropiperidine hydrochloride, crystallographic analysis would reveal:

Conformation: It would confirm the preferred chair conformation of the piperidine ring and establish the orientation of the fluorine substituent (axial or equatorial).

Bond Parameters: Precise measurements of all C-C, C-N, C-F, and C-H bond lengths and angles would be obtained.

Intermolecular Interactions: The study would detail the crystal packing, including crucial hydrogen bonding between the positively charged piperidinium (B107235) nitrogen (N-H⁺), the fluoride (B91410) atom, and the chloride counter-ion. These interactions are fundamental to the stability of the crystal lattice. researchgate.net

Although a specific crystallographic information file for 4-fluoropiperidine hydrochloride was not identified in the searched literature, the data obtained from such an experiment would be presented in a standardized format.

Table 2: Representative X-ray Crystallographic Data for a Hypothetical 4-Fluoropiperidine Derivative Salt This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. The values are representative examples based on similar organic salts and are not experimental data for the named compound.

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the crystal's repeating unit. | C₅H₁₁FN⁺ · Cl⁻ |

| Formula Weight | The molar mass of the chemical formula unit. | 139.60 g/mol |

| Crystal System | The basic geometric classification of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell along the x, y, and z axes. | a = 8.5, b = 10.2, c = 9.1 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of a single unit cell. | 758.9 |

| Z | The number of formula units per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.22 g/cm³ |

| R-factor | A measure of the agreement between the experimental and calculated diffraction patterns. | 0.045 |

Advanced Concepts and Future Research Trajectories

Exploration of Piperidine (B6355638), 4-fluoro-, Ion(1-) in Main Group Organometallic Chemistry

The deprotonated form of 4-fluoropiperidine (B2509456), the 4-fluoropiperidide anion, can serve as a potent nucleophile and a versatile ligand in organometallic chemistry. While transition metal chemistry of piperidine derivatives is well-documented, the exploration of the 4-fluoropiperidide anion with main group elements (e.g., Li, Mg, Zn, Al) is an emerging frontier. whiterose.ac.ukiranchembook.ir

Table 1: Potential Main Group Organometallic Complexes and Their Research Interest

| Metal (M) | Putative Complex Formula | Potential Synthesis Route | Key Research Interest |

|---|---|---|---|

| Lithium (Li) | C₅H₉FNLi | 4-Fluoropiperidine + n-BuLi | Highly reactive base/nucleophile for C-N bond formation. |

| Magnesium (Mg) | (C₅H₉FN)₂Mg or (C₅H₉FN)MgX | 4-Fluoropiperidine + R₂Mg or RMgX | Less reactive, more selective nucleophilic agent than the Li analogue. |

| Zinc (Zn) | (C₅H₉FN)₂Zn or (C₅H₉FN)ZnR | 4-Fluoropiperidine + R₂Zn | Component in customized Lewis acid catalysts; potential for stereocontrol. rsc.org |

Future research would focus on the synthesis and isolation of these main group complexes, characterizing their structures (e.g., via X-ray crystallography), and exploring their reactivity as reagents or catalysts in organic transformations.

Application of Anionic Fluoropiperidine Species in Materials Science

Fluorinated heterocyclic compounds are increasingly utilized in the development of advanced materials with unique optical, electrical, and thermal properties. numberanalytics.comnih.gov Their applications range from organic light-emitting diodes (OLEDs) and liquid crystals to specialized polymers and coatings. numberanalytics.com The incorporation of the anionic 4-fluoropiperidine unit into polymer backbones or as a pendant group could lead to novel materials with tailored functionalities.

The presence of the C-F bond can enhance thermal stability and hydrophobicity, while the anionic nature of the nitrogen could be leveraged for creating ion-conductive materials or materials with high dielectric constants. For example, polymerization of monomers containing the 4-fluoropiperidide moiety could yield fluorinated polyamines. These materials might find applications as solid polymer electrolytes in batteries or as gas separation membranes, where the fluorine content can influence permeability and selectivity. The anionic centers could also serve as sites for post-polymerization modification, allowing for the grafting of other functional groups.

Interdisciplinary Approaches: Bridging Computational Chemistry and Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is crucial for accelerating the discovery and optimization of complex chemical systems. nih.govnih.gov In the context of the 4-fluoropiperidine anion, computational methods like Density Functional Theory (DFT) are invaluable for predicting its properties and guiding its synthesis and application.

Computational studies have been instrumental in understanding the conformational preferences of neutral and protonated fluorinated piperidines. nih.gov A key finding is the preference of the fluorine atom for an axial position, which is influenced by a combination of hyperconjugation, charge-dipole interactions, and solvation effects. scientificupdate.comnih.gov These computational models can be extended to the anionic species to predict its ground-state geometry, electron distribution, and reactivity. For example, calculating the electrostatic potential map of the anion would identify the most nucleophilic sites and inform its reactivity towards various electrophiles. Molecular dynamics simulations could predict how the anion interacts with solvent molecules or within a polymer matrix. nih.gov

Table 2: Comparison of Experimental and Computational Data for Conformational Analysis of Fluoropiperidines

| Compound Derivative | Method | Key Finding | Reference |

|---|---|---|---|

| 3-Fluoropiperidine (B1141850) (HCl salt) | NMR Spectroscopy (Experimental) | High preference for axial fluorine conformation. | nih.gov |

| 3-Fluoropiperidine (TFA-protected) | DFT Calculation (Computational) | Axial preference rationalized by hyperconjugation and electrostatic interactions. | nih.gov |

| 4-Fluorophenyl-piperidine derivative | Molecular Docking (Computational) | Change in binding orientation due to 4-fluoro-substituent predicted. | nih.gov |

This predictive power allows researchers to design more effective experiments, screen potential synthetic routes, and rationalize observed outcomes, thereby saving time and resources.

Development of Environmentally Benign Anion-Mediated Transformations

The principles of green chemistry aim to design chemical processes that are safer, more efficient, and environmentally friendly. tandfonline.comeurekalert.org Developing transformations that utilize the 4-fluoropiperidide anion should align with these principles. This involves considering the choice of reagents, solvents, and energy inputs.

One area of focus is the generation of the anion itself. Traditional methods might use strong, hazardous bases in volatile organic solvents. Greener alternatives could involve using milder bases, catalytic base generation, or employing environmentally benign solvents like deep eutectic solvents. asianpubs.org Mechanochemical synthesis, which involves solvent-free grinding of reactants, has been successfully used to prepare fluorinated imines and could potentially be adapted for anion generation and subsequent reactions. mdpi.com

Furthermore, using the 4-fluoropiperidide anion in catalytic cycles rather than as a stoichiometric reagent would improve atom economy and reduce waste. For instance, its use as a nucleophilic catalyst for transformations like the ring-opening of epoxides or the acylation of alcohols could be explored. Recent work on synthesizing fluorinated amines has highlighted the use of CO₂ or CS₂ as benign C1 sources, a strategy that could potentially be adapted for reactions involving the 4-fluoropiperidide anion. nih.govacs.org

Design of Catalytic Systems for Enantioselective Transformations of Piperidine, 4-fluoro-, Ion(1-)

Chirality is a critical feature in many pharmaceuticals, and the development of methods for the enantioselective synthesis of fluorinated piperidines is a significant goal. acs.orgacs.org This can be approached in two main ways: the enantioselective synthesis of chiral 4-fluoropiperidine, or the use of a chiral 4-fluoropiperidide anion as a component in a catalytic system.

Recent advances have demonstrated the synthesis of enantioenriched fluorinated piperidines through methods like rhodium-catalyzed asymmetric hydrogenation of fluoropyridinium salts. acs.orgnih.gov Another strategy involves the chiral aryl iodide-catalyzed fluoroamination of alkenes to produce fluorinated amine derivatives with high enantioselectivity. acs.org

A more advanced concept would be to design a catalytic system where a chiral derivative of the 4-fluoropiperidide anion itself imparts stereocontrol. This could involve using the anion as a chiral ligand for a metal catalyst. The fluorine atom's electronic properties could influence the catalyst's activity and selectivity. rsc.org Alternatively, the chiral 4-fluoropiperidide could function as a chiral base or nucleophilic organocatalyst. Designing such a system would require a deep understanding of the transition state geometries, a task where computational chemistry would again be indispensable. The goal is to create catalytic systems that can perform enantioselective transformations on a wide range of substrates, using the unique properties of the chiral fluorinated anion to guide the stereochemical outcome.

Table 3: Selected Catalytic Systems for Enantioselective Synthesis of Fluorinated Piperidines

| Catalytic System | Transformation | Substrate Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| [Rh(cod)₂]BF₄ / Chiral Phosphine Ligand | Dearomatization-Hydrogenation | Fluoropyridine derivatives | High diastereoselectivity (all-cis) | nih.gov |

| Rhodium-Catalyzed Transfer Hydrogenation | Transfer Hydrogenation | Pyridinium (B92312) salts | High enantioselectivity | acs.org |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended to detect and characterize the structural integrity of the piperidine ring in fluorinated analogs during metabolic studies?

- Answer : Use liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with collision-induced dissociation (CID) to monitor fragment ions indicative of an intact piperidine ring (e.g., m/z 84.0808). Optimize MS/MS parameters to distinguish between parent compounds and metabolites, as demonstrated in fluorofentanyl analog studies where the piperidine ring remained unchanged in major metabolites like norfluorofentanyl . Include retention time (RT) and peak area analysis to differentiate positional isomers (ortho-, meta-, para-) and validate chromatographic separation protocols .

Q. How can silica gel-mediated deacetylation be employed to avoid piperidine-induced side reactions in fluorine-containing synthetic pathways?

- Answer : Replace basic amines (e.g., piperidine) with silica gel to mediate anomeric deacetylation, minimizing undesired dehydrofluorination or adduct formation. This approach prevents base-catalyzed elimination reactions, as observed in the synthesis of D-glyceraldehyde-3-phosphate dehydrogenase analogs, where piperidine led to enal intermediates and byproducts .

Q. What safety protocols are critical when handling 4-fluoro-piperidine derivatives in laboratory settings?

- Answer : Follow GHS guidelines for acute oral toxicity (Category 4), skin corrosion (Category 1C), and eye damage (Category 1). Use personal protective equipment (PPE) including gloves, face shields, and lab coats. Ensure proper ventilation and avoid inhalation of vapors. Store compounds in sealed containers under inert conditions .

Advanced Research Questions

Q. What mechanistic insights explain the role of 4-fluoro-piperidine derivatives in modulating DNA strand break formation under uranyl ion exposure?

- Answer : Piperidine competes with DNA for uranyl ion binding or occupies open coordination sites on uranyl-DNA adducts, preventing strand break processing. Experimental validation involves pre-treating plasmid DNA with piperidine before uranyl ion exposure and using heat-induced relaxation assays to quantify strand breaks. Contrast results with catalase/mannitol treatments to distinguish oxidative vs. coordination-driven damage pathways .

Q. How can in silico QSAR and pharmacokinetic models guide the rational design of 4-fluoro-piperidine derivatives with enhanced CNS activity?

- Answer : Apply ADMET Predictor™ and MedChem Designer™ to correlate molecular descriptors (e.g., logP, polar surface area) with blood-brain barrier permeability and CYP2D6 substrate affinity. Use QSAR models to predict pIC50 values for neurotransmitter uptake inhibition, leveraging datasets of phenyl piperidine derivatives to optimize substituent positioning for anti-Parkinsonian or neuroprotective effects .

Q. What diastereoselectivity challenges arise in Prins fluorination cyclization for 4-fluoro-piperidine synthesis, and how can they be mitigated?

- Answer : BF₃·OEt₂-mediated Prins reactions yield 4-fluoro-piperidines with moderate diastereoselectivity due to competing transition states. Optimize microwave irradiation parameters (e.g., power, temperature) to accelerate reaction kinetics and favor thermodynamically stable diastereomers. Characterize products via NMR (¹H/¹³C, NOESY) and X-ray crystallography to confirm stereochemistry .

Q. How do voltage-gated ion channel interactions of 4-fluoro-piperidine derivatives inform their membrane-stabilizing and neuropharmacological profiles?

- Answer : Use SwissTargetPrediction and PASS software to identify targets like Nav1.5 (antiarrhythmic) or Kv7.2 (anticonvulsant). Validate predictions via patch-clamp electrophysiology, measuring ion flux inhibition in neuronal cell lines. Correlate structural features (e.g., fluorobenzyl substituents) with sodium channel blockade efficacy, as seen in LAS-250/LAS-251 derivatives .

Q. What metabolic pathways dominate the biotransformation of 4-fluoro-piperidine-containing compounds, and how do positional fluorine substitutions influence metabolite profiles?

- Answer : Primary pathways include N-dealkylation at the piperidine ring (yielding norfluorofentanyl analogs) and hydroxylation at the ethylphenyl moiety. Ortho-fluorine substitution delays RT by ~0.5 min compared to para-fluorine in LC-HRMS, while meta-fluorine increases CYP3A4-mediated oxidation rates. Use stable isotope labeling (e.g., ²H/¹³C) to track metabolic fate in hepatocyte incubations .

Methodological Notes

- Data Contradictions : suggests piperidine inhibits uranyl-induced DNA damage, while highlights its role in generating reactive intermediates. Contextualize based on reaction conditions (pH, co-solvents).

- Tool Recommendations : For MS/MS spectral libraries, refer to NIST or METLIN; for docking studies, use AutoDock Vina with Cryo-EM structures of ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.